![molecular formula C12H7NO2 B3055529 5H-[1]Benzopyrano[3,4-b]pyridin-5-one CAS No. 65297-93-0](/img/structure/B3055529.png)

5H-[1]Benzopyrano[3,4-b]pyridin-5-one

Overview

Description

5H-1Benzopyrano[3,4-b]pyridin-5-one, also known as flavone, is a naturally occurring bioactive compound widely distributed in plants. It has a linear formula of C12H9NO2 .

Synthesis Analysis

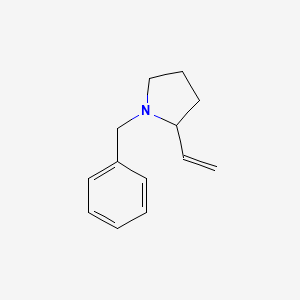

The synthesis of 5H-1Benzopyrano[3,4-b]pyridin-5-one has been achieved through various methods. One such method involves the von Pechmann reaction starting from 6-hydroxy-2,3-dihydrobenzofuran acetates plus 1-benzyl-3-ethoxycarbonylpiperidin-4-one and subsequent dehydrogenation .Molecular Structure Analysis

The molecular structure of 5H-1Benzopyrano[3,4-b]pyridin-5-one is characterized by a linear formula of C12H9NO2 . The molecular weight is 199.211 .Chemical Reactions Analysis

The chemical reactions involving 5H-1Benzopyrano[3,4-b]pyridin-5-one are complex and varied. For instance, it has been synthesized by the von Pechmann reaction starting from 6-hydroxy-2,3-dihydrobenzofuran acetates .Physical And Chemical Properties Analysis

The physical and chemical properties of 5H-1Benzopyrano[3,4-b]pyridin-5-one include a molecular weight of 199.211 and a linear formula of C12H9NO2 .Scientific Research Applications

Anticancer Properties

Chromeno[3,4-b]pyridin-5-one derivatives have shown remarkable activity against different types of cancer cell lines. Researchers have synthesized these compounds using methods like Knoevenagel condensation, Michael addition, Hantzsch reaction, and Gewald’s reaction . Notably, some specific derivatives exhibit potent anticancer effects. For instance:

- Compound 13a,b-15a : These derivatives demonstrate anticancer activities .

- Compound 15b : Additionally, it displays anti-inflammatory properties .

Antifungal Activity

A recent study highlighted the potential of chromeno[3,4-b]pyridin-5-one as an effective antifungal scaffold. This compound could serve as a basis for designing and optimizing novel fungicides based on natural products .

Fluorescence Studies

Chromeno[3,4-b]pyridin-5-one derivatives have been investigated for their fluorescence properties. Researchers have explored different synthetic methodologies and bioactivity, focusing on this intriguing class of compounds . Specifically, they’ve examined the backbone of natural product polyneomarline C.

Inhibition of Enzymes

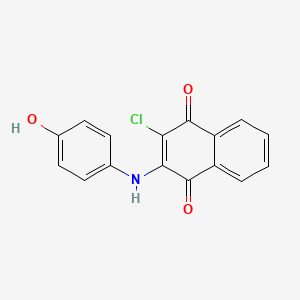

Certain chromeno[3,4-b]pyridin-5-one derivatives have demonstrated inhibitory effects on enzymes:

- Warfarin (4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one) : Known for reducing secondary malignant growths of intestinal cancers and used in the treatment of malignant carcinomas .

- Daphnetin (7,8-dihydroxy-2H-chromen-2-one) : Used to inhibit epidermal growth factor receptor (EGFR), tyrosine kinase, protein kinase C, and serine/threonine-specific protein kinase in vitro .

Chemoselective Reactions

The Hantzsch reaction has been employed to assemble pyranopyridine fragments, leading to 5H-chromeno[4,3-b]pyridin-5,9-diones. These compounds undergo chemoselective γ-pyrone ring opening, resulting in five-membered cycles. Such concise synthetic approaches hold promise for further applications .

Antibacterial Properties

Compound 16, derived from chromeno[3,4-b]pyridin-5-one, exhibits antibacterial activity . This highlights its potential in combating bacterial infections.

Mechanism of Action

Target of Action

Chromeno[3,4-b]pyridin-5-one, also known as DTXSID10495201 or 5H-1Benzopyrano[3,4-b]pyridin-5-one, is a complex organic compound with potential biological activity Compounds with similar structures have been reported to show remarkable activity against different types of cancer cell lines .

Mode of Action

It has been suggested that the compound may form a hydrogen bond with its targets . The formation of a hydrogen bond between the nitrogen atom of the benzopyranopyridine ring and the hydroxyl group of methanol was investigated . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Result of Action

Compounds with similar structures have shown remarkable activity against different types of cancer cell lines . This suggests that Chromeno[3,4-b]pyridin-5-one may have potential anticancer effects.

properties

IUPAC Name |

chromeno[3,4-b]pyridin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c14-12-11-9(5-3-7-13-11)8-4-1-2-6-10(8)15-12/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNRMYZZOFXKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)O2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495201 | |

| Record name | 5H-[1]Benzopyrano[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-[1]Benzopyrano[3,4-b]pyridin-5-one | |

CAS RN |

65297-93-0 | |

| Record name | 5H-[1]Benzopyrano[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate](/img/structure/B3055455.png)

![2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]-](/img/structure/B3055456.png)

![2-hydroxy-5-[(E)-naphthalen-1-yldiazenyl]benzaldehyde](/img/structure/B3055461.png)